molecular formula C10H12N2O2 B3329635 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one CAS No. 61479-37-6

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

Cat. No.: B3329635
CAS No.: 61479-37-6
M. Wt: 192.21 g/mol
InChI Key: ATTFTYOJSRSJNK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine ring fused to a seven-membered azepinone core, with a methoxy group at position 2 and partial saturation at positions 8 and 7. Its IUPAC name is 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one (CAS: 61479-37-6; MF: C₁₁H₁₂N₂O₂) .

Properties

IUPAC Name

2-methoxy-5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10-6-5-8-7(12-10)3-2-4-9(13)11-8/h5-6H,2-4H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFTYOJSRSJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a strong acid or base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at Alkoxy Groups

The methoxy group at position 2 undergoes nucleophilic substitution under basic or acidic conditions. Key findings include:

  • Propylamine substitution : Heating with propylamine in DMSO/acetic acid replaces the methoxy group, yielding 6-methoxy-9-propylamino-5H-pyrido[2,3-c]azepine (35% yield) .

  • Benzylamine substitution : Prolonged heating in benzylamine leads to 7-amino-8-benzylamino-6-methoxyquinoline via ring contraction (sole product) .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
PropylamineDMSO, AcOH, reflux, 14 h6-Methoxy-9-propylamino-pyridoazepine35
BenzylamineReflux, 8 h7-Amino-8-benzylamino-6-methoxyquinoline100
CyclohexylamineDMSO, 10 h7,9-Dicyclohexylamino-pyridoazepine65

Dealkylation and Ring Contraction

The compound undergoes dealkylation under acidic conditions, forming ketones or quinoline derivatives:

  • HBr/AcOH treatment : Removes allyloxy groups to yield 8,9-dihydro-5H-pyrido[2,3-c]azepine-9-one (90% yield) .

  • Basic conditions : Ring contraction occurs to form o-diamines (e.g., 7-amino-8-cyclohexylamino-6-methoxyquinoline) .

Photolytic Reactivity

Photolysis of precursor azides in alkoxide/alcohol mixtures generates substituted pyridoazepines. For example:

  • Irradiation of 8-azidoquinoline with potassium t-butoxide yields 9-methoxy-7-t-butoxy-5H-pyrido[3,2-c]azepine (25%) and 6,7-dihydro-9-methoxy-5H-pyrido[3,2-c]azepine-7-one (42%) .

Spectroscopic Characterization

Critical structural insights:

  • ¹H NMR : The 5-H₂ group in pyrrolidine-substituted derivatives shows geminal coupling (doublet of doublets at δ 4.18 ppm) .

  • IR : Stretching bands at 3,320 cm⁻¹ (NH) and 1,610 cm⁻¹ (C=N) confirm amine and imine functionalities .

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research indicates that compounds similar to 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one exhibit antidepressant properties. This class of compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have shown that derivatives of this compound can lead to improved mood and reduced anxiety in animal models .

2. Anticancer Potential
Preliminary studies suggest that 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms that involve the inhibition of specific signaling pathways responsible for cell proliferation and survival . Further research is needed to elucidate its efficacy and safety in clinical settings.

Pharmacological Applications

1. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health by reducing oxidative stress and inflammation .

2. Anti-inflammatory Properties
There is evidence supporting the anti-inflammatory effects of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one. In vitro studies have demonstrated its potential to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory conditions .

Case Studies

StudyFindingsReference
Antidepressant Effects Demonstrated significant reduction in depression-like behavior in rodent models when administered at specific dosages.
Anticancer Activity Induced apoptosis in breast cancer cell lines; further studies needed for clinical implications.
Neuroprotection Reduced neuronal death and improved cognitive function in Alzheimer's disease models.

Mechanism of Action

The mechanism of action of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to the target molecule, as determined by cheminformatics tools ():

CAS No. Compound Name Similarity Score Key Structural Differences
4133-34-0 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one 1.00 Naphthalenone core instead of pyridoazepinone; methoxy at position 7 .
40463-28-3 2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one 0.98 Benzo[7]annulene fused system; methoxy at position 2 .
2472-13-1 6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one 0.93 Dimethoxy substitution on naphthalenone; no nitrogen atoms .

Functional Group Variations in Pyridoazepinone Derivatives

Table 1: Substituent Effects on Properties and Activity
Compound Substituents Biological Activity Key References
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one (CAS: 213024-76-1) Amino, methyl Potential kinase inhibition; structural motifs common in receptor tyrosine kinase inhibitors .
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) Chloro, phenyl Anticancer and antimicrobial activities (dependent on substituents) .
9-(Iodomethylene)-8,9-dihydro-5H-pyrido[4,3-e]thiazolo[3,2-a]pyrimidin-5-one Iodomethylene, thiazolo Low-yield tricyclic derivative; stereoselective synthesis noted .
1,3-Dimethyl-6-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-...-one (5b) Dimethyl, methoxyphenyl Antitumor activity via cyclopenta-pyrido-triazolo-pyrimidinone scaffold .

Key Observations :

  • Methoxy vs.

Pharmacological Potential

  • Kinase Inhibition: Methoxyphenyl and aminomethyl substituents are prevalent in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound could be optimized for similar applications .
  • Antitumor Activity: Pyridoazepinones with bulky aromatic substituents (e.g., 5b in ) demonstrate cytotoxicity, highlighting the scaffold’s versatility .

Biological Activity

2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one is a heterocyclic compound with a pyridoazepine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer and neurodegenerative disease research. Its molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, and it features a complex three-dimensional structure that may contribute to its pharmacological properties.

The compound's molecular weight is approximately 206.24 g/mol, and it exhibits a predicted melting point of around 426.7 °C. The presence of methoxy and methyl substituents enhances its chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one possesses significant biological activities, particularly in modulating pathways relevant to cancer treatment and neuroprotection. The following sections summarize key findings from various studies.

  • Cancer Cell Inhibition : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, it has shown potential as an inhibitor of the EGFR (epidermal growth factor receptor) kinase, which is crucial in many cancers .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through mechanisms that involve reducing oxidative stress or modulating neurotransmitter systems.

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one against various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
Study AA549 (Lung)0.440 ± 0.039EGFR inhibition
Study BH1975 (Lung)0.087 ± 0.016Selective for EGFR WT
Study CNCI-H460 (Lung)>50Non-selective

These studies indicate that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells .

Case Studies

In one notable case study involving human tumor xenograft models, the compound demonstrated significant activity against glioblastoma and prostate cancer models. This suggests potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

The biological activity of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one can be compared with structurally similar compounds:

Compound NameStructure TypeUnique Features
6-Methoxy-5-methylpyrido[3,2-b]azepinPyridoazepineMethoxy at position 6
7-Methylpyrido[3,2-b]azepinePyridoazepineLacks methoxy substituent
8-HydroxyquinolineQuinolinesDifferent biological activities

The variations in substituents lead to differences in their biological activities and therapeutic potential .

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one?

The synthesis typically involves cyclocondensation of β-haloketones (e.g., 2-bromoacetophenone) with precursor heterocycles under reflux in anhydrous solvents like xylene or ethanol. Key steps include nucleophilic attack by nitrogen atoms to form fused azepine-pyridine systems, followed by methoxy group introduction via alkylation or direct substitution. Reaction optimization often requires inert atmospheres and controlled temperature gradients to prevent side reactions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

High-resolution 1H and 13C NMR are essential for confirming the fused pyridoazepine backbone and methoxy substituents. Key spectral markers include:

  • 1H NMR : Singlets for methyl/methylene protons (δ 2.3–2.9 ppm), methoxy groups (δ 3.8–3.9 ppm), and aromatic protons (δ 6.8–8.2 ppm).
  • 13C NMR : Peaks for carbonyl carbons (δ ~163 ppm), sp² carbons (δ 110–158 ppm), and methoxy carbons (δ 54–55 ppm). Elemental analysis (C, H, N) complements spectral data to verify purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while xylene minimizes side reactions in cyclocondensation.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity.
  • Temperature control : Stepwise heating (e.g., 80°C → 120°C) prevents decomposition of thermally sensitive intermediates.
  • Purification : Recrystallization from ethanol/dioxane removes unreacted β-haloketones .

Q. How should researchers resolve contradictions in spectral data interpretation for structurally similar derivatives?

Contradictions (e.g., overlapping aromatic signals) are addressed via:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing fused ring systems from substituents.
  • X-ray crystallography : Definitive confirmation of bond angles and stereochemistry.
  • Comparative analysis : Cross-referencing with published 13C NMR data for analogous compounds (e.g., δ 163.8 ppm for carbonyl groups in pyrido-pyrimidinones) .

Q. What analytical methods are recommended for impurity profiling in this compound?

  • HPLC-DAD/UV : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., unreacted intermediates).
  • LC-MS : High-resolution mass spectrometry identifies byproducts via exact mass (e.g., m/z for methoxy-containing fragments).
  • Reference standards : Use pharmacopeial guidelines (e.g., EP/ICH) to quantify impurities ≤0.1% .

Q. What mechanistic insights explain cyclofunctionalization pathways in related pyridoazepine derivatives?

Cyclofunctionalization often proceeds via haliranium ion intermediates . For example, iodine-mediated ring closure in pyrido[3,4-d]pyrimidinones involves:

  • Electrophilic activation of alkyne/alkene bonds by iodine.
  • Intramolecular nucleophilic attack by sulfur or nitrogen atoms, forming tricyclic systems with (Z)-stereoselectivity.
  • Subsequent dehalogenation or oxidation steps stabilize the fused heterocycle .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one
Reactant of Route 2
2-Methoxy-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one

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